Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate
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Overview
Description
Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate, with the chemical formula C20H20N4O7S, is a complex organic compound. Let’s break down its structure:
- The core consists of a quinoline ring system, which imparts aromaticity and contributes to its biological activity.
- The carbamate group (CONH2) is attached to the phenyl ring, enhancing solubility and stability.
- The hydrazine moiety (NHNH2) plays a crucial role in its reactivity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves batch or continuous processes.
- Precursor chemicals are carefully selected to optimize yield and purity.
- Purification steps, such as recrystallization or chromatography, ensure high-quality material.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone.
Substitution: The carbamate group is susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., amines).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
- Oxidation: Quinone derivatives.
- Substitution: Alkylated or aminated products.
- Hydrolysis: Hydrolyzed carbamate and quinoline derivatives.
Scientific Research Applications
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors involved in cellular processes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of quinoline, carbamate, and hydrazine functionalities sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C20H20N4O7S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl N-[4-[[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C20H20N4O7S/c1-3-24-15-7-5-4-6-14(15)17(25)16(19(24)27)18(26)22-23-32(29,30)13-10-8-12(9-11-13)21-20(28)31-2/h4-11,23,25H,3H2,1-2H3,(H,21,28)(H,22,26) |
InChI Key |
LGJZFXDHTYFMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Origin of Product |
United States |
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